

# Spectroscopic Profile of 2-Chlorochalcone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chlorochalcone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorochalcone** (also known as (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one), a synthetic chalcone derivative with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chlorochalcone**, along with the experimental protocols for these analytical techniques.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chlorochalcone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

While a complete, published <sup>1</sup>H NMR spectrum for **2-Chlorochalcone** was not found in a single source, data for the closely related compound, 2-Chloro-2'-hydroxychalcone, provides valuable insight into the expected chemical shifts and coupling constants.<sup>[1][2]</sup> For a typical chalcone scaffold, the vinylic protons (H $\alpha$  and H $\beta$ ) are characteristic, appearing as doublets with a large coupling constant (J) in the trans isomer, which is the more stable configuration.<sup>[3]</sup>

#### <sup>13</sup>C NMR (Carbon NMR)

The  $^{13}\text{C}$  NMR spectrum for **2-Chloroalcone** has been reported, and the data is presented below.[4] The chemical shifts are indicative of the carbon framework of the molecule, including the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
Carbonyl (C=O)	~190
$\alpha$ -carbon	Not explicitly reported
$\beta$ -carbon	Not explicitly reported
Aromatic Carbons	Multiple signals between 125-140

Note: The exact chemical shifts for the  $\alpha$  and  $\beta$  carbons were not available in the public data. Generally, in chalcones, the  $\alpha$ -carbon resonates at a lower chemical shift than the  $\beta$ -carbon.[5]

## Infrared (IR) Spectroscopy

The IR spectrum of a chalcone is characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system, as well as vibrations from the aromatic rings.[6]

Functional Group	Vibrational Frequency ( $\text{cm}^{-1}$ )
C=O (carbonyl) stretch	1630-1660
C=C (alkene) stretch	1550-1600
C-H (aromatic) stretch	~3100-3000
C-Cl (chloro) stretch	~750

Note: The provided ranges are typical for chalcones. Specific peak positions can vary based on the molecular environment and sample preparation.

## Mass Spectrometry (MS)

Mass spectrometry of **2-Chloroalcone** provides information about its molecular weight and fragmentation pattern. The molecular ion peak  $[\text{M}]^+$  is expected at an  $m/z$  corresponding to its

molecular weight (242.71 g/mol ).<sup>[7]</sup> A GC-MS spectrum is available in public databases.<sup>[7]</sup>

Ion	m/z	Relative Intensity
[M] <sup>+</sup>	242/244	Present
[M-Cl] <sup>+</sup>	207	Fragment
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	105	Fragment
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Fragment

Note: The presence of the chlorine isotope (<sup>35</sup>Cl and <sup>37</sup>Cl) will result in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of chalcones.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **2-Chlorochalcone** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to form a homogeneous solution.

Instrumentation and Data Acquisition (<sup>1</sup>H and <sup>13</sup>C NMR):

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For <sup>1</sup>H NMR, the spectral width is set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, the spectral width is set to cover a range of 0-220 ppm. A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

- Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly mix approximately 1-2 mg of the **2-Chloroalcone** sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grind the mixture to a fine, homogeneous powder.
- Place a small amount of the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the empty sample holder is recorded first.
- The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **2-Chloroalcone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities.
- The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

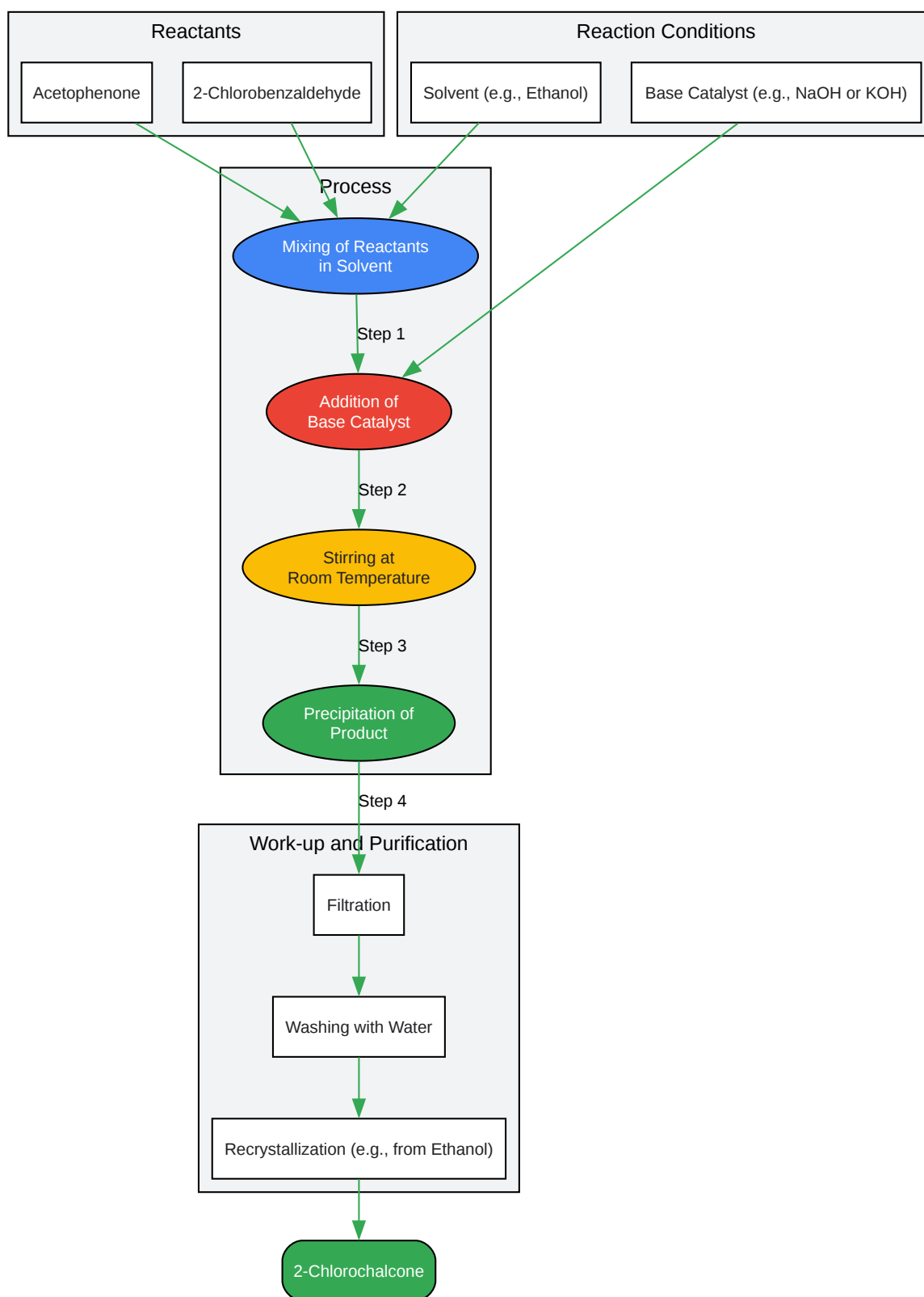
Data Acquisition:

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

### Synthesis of 2-Chlorochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.<sup>[6]</sup> The workflow for the synthesis of **2-Chlorochalcone** is depicted below.



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Caption: Workflow for the synthesis of **2-Chlorochoalcone** via Claisen-Schmidt condensation.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Chlorochalcone**. Researchers can use this information for compound identification, purity assessment, and as a basis for further structural and functional studies.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)